Cas no 2149190-85-0 (2-(4-chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde)

2-(4-Chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde is a versatile organic compound featuring a benzaldehyde core substituted with a 4-chloropyrazole moiety at the 2-position and a methyl group at the 4-position. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both the aldehyde and chloro-pyrazole groups allows for selective functionalization, enabling the construction of complex heterocyclic systems. Its stability under standard conditions ensures reliable handling and storage. The compound's well-defined molecular architecture facilitates precise modifications, supporting applications in drug discovery and material science. High purity grades are available to meet rigorous research and industrial requirements.
2-(4-chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde structure
2149190-85-0 structure
Product name:2-(4-chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde
CAS No:2149190-85-0
MF:C11H9ClN2O
MW:220.65496134758
CID:6587584
PubChem ID:148143498

2-(4-chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(4-chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde
    • 2149190-85-0
    • EN300-1293283
    • Inchi: 1S/C11H9ClN2O/c1-8-2-3-9(7-15)11(4-8)14-6-10(12)5-13-14/h2-7H,1H3
    • InChI Key: JXJFGHXVXADEJR-UHFFFAOYSA-N
    • SMILES: ClC1C=NN(C=1)C1C=C(C)C=CC=1C=O

Computed Properties

  • Exact Mass: 220.0403406g/mol
  • Monoisotopic Mass: 220.0403406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 34.9Ų

2-(4-chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1293283-1000mg
2-(4-chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde
2149190-85-0
1000mg
$557.0 2023-09-30
Enamine
EN300-1293283-250mg
2-(4-chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde
2149190-85-0
250mg
$513.0 2023-09-30
Enamine
EN300-1293283-5000mg
2-(4-chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde
2149190-85-0
5000mg
$1614.0 2023-09-30
Enamine
EN300-1293283-10000mg
2-(4-chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde
2149190-85-0
10000mg
$2393.0 2023-09-30
Enamine
EN300-1293283-1.0g
2-(4-chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde
2149190-85-0
1g
$0.0 2023-06-06
Enamine
EN300-1293283-2500mg
2-(4-chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde
2149190-85-0
2500mg
$1089.0 2023-09-30
Enamine
EN300-1293283-100mg
2-(4-chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde
2149190-85-0
100mg
$490.0 2023-09-30
Enamine
EN300-1293283-500mg
2-(4-chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde
2149190-85-0
500mg
$535.0 2023-09-30
Enamine
EN300-1293283-50mg
2-(4-chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde
2149190-85-0
50mg
$468.0 2023-09-30

2-(4-chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde Related Literature

Additional information on 2-(4-chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde

Professional Introduction to 2-(4-chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde (CAS No. 2149190-85-0)

2-(4-chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde, identified by its CAS number 2149190-85-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This aromatic aldehyde features a unique structural motif that combines a pyrazole ring with a benzaldehyde moiety, both of which are well-documented for their diverse biological activities and synthetic utility. The presence of a chloro substituent on the pyrazole ring and a methyl group on the benzene ring further enhances its chemical reactivity and potential applications in drug discovery.

The compound's structure makes it an attractive scaffold for the development of novel therapeutic agents. The pyrazole core is particularly noteworthy, as it is a privileged scaffold in medicinal chemistry, known for its role in various bioactive molecules. Pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The introduction of the 4-chloro group into the pyrazole ring not only modulates electronic properties but also influences hydrogen bonding capabilities, making it a versatile platform for further functionalization.

The benzaldehyde moiety in 2-(4-chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde adds another layer of complexity and functionality. Benzaldehyde derivatives are well-known for their role as intermediates in the synthesis of more complex molecules, including natural products and pharmacologically active compounds. The combination of these two functional groups provides a rich chemical space for exploration, enabling the design of molecules with tailored biological activities.

In recent years, there has been growing interest in developing small molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. The structural features of 2-(4-chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde make it a promising candidate for such applications. For instance, the pyrazole ring can interact with metal ions or form hydrogen bonds with biomolecules, while the benzaldehyde group can participate in Schiff base formation or act as a precursor for more complex heterocycles.

One of the most exciting areas of research involving this compound is its potential application in oncology. Pyrazole derivatives have shown promise as kinase inhibitors, particularly those targeting tyrosine kinases which are overexpressed in many cancers. The chloro-substituted pyrazole ring can serve as a hinge-binding motif, mimicking natural substrates or inhibitors to disrupt signaling pathways involved in tumor growth and progression. Additionally, the benzaldehyde group can be further modified to enhance binding affinity or selectivity towards specific cancer-related targets.

The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde involves multi-step organic transformations that highlight its synthetic versatility. Key steps typically include condensation reactions to form the pyrazole ring, followed by halogenation and functional group interconversions to introduce the chloro and methyl substituents. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have also been employed to achieve higher yields and purities.

The compound's applicability extends beyond pharmaceuticals into materials science and agrochemicals. For example, its ability to form stable complexes with metals makes it useful in catalysis and material design. In agrochemicals, pyrazole derivatives have been explored as herbicides and fungicides due to their ability to interfere with essential enzymatic pathways in pests and weeds.

Evaluation of 2-(4-chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde often involves both computational modeling and experimental validation. Computational studies can predict its interaction with biological targets by analyzing molecular docking simulations, while experimental techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography provide detailed structural information. These combined approaches are crucial for understanding its mechanism of action and optimizing its pharmacological properties.

The safety profile of this compound is another critical aspect that merits attention. While it is not classified as hazardous under standard conditions, proper handling procedures must be followed during synthesis and handling to ensure worker safety. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas or under inert atmospheres when necessary.

In conclusion, 2-(4-chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde (CAS No. 2149190-85-0) represents a valuable building block in modern drug discovery and chemical synthesis. Its unique structural features offer numerous opportunities for designing molecules with novel therapeutic applications. As research continues to uncover new biological targets and synthetic strategies, this compound is likely to play an increasingly important role in developing next-generation pharmaceuticals.

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